molecular formula C15H16ClN3O2S2 B2776942 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione CAS No. 946254-93-9

4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione

Cat. No.: B2776942
CAS No.: 946254-93-9
M. Wt: 369.88
InChI Key: DZRIZJPORPSWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a chloro-methoxyphenyl group, a thioxo group, and a pyrrolidinyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The initial step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms to form the thiazole ring.

    Introduction of the Chloro-Methoxyphenyl Group: This step involves the substitution reaction where the chloro-methoxyphenyl group is introduced into the thiazole ring.

    Addition of the Amino Group: The amino group is introduced through an amination reaction, often using reagents like ammonia or amines.

    Attachment of the Pyrrolidinyl Group: The final step involves the attachment of the pyrrolidinyl group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.

    Chloro-Methoxyphenyl Compounds: Compounds such as 5-chloro-2-methoxybenzoic acid have similar aromatic substitution patterns.

    Pyrrolidinyl Compounds: Compounds like pyrrolidin-2-one contain the pyrrolidinyl group.

Uniqueness

What sets 4-amino-3-(5-chloro-2-methoxyphenyl)-5-(pyrrolidine-1-carbonyl)-2,3-dihydro-1,3-thiazole-2-thione apart is the combination of these functional groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

[4-amino-3-(5-chloro-2-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O2S2/c1-21-11-5-4-9(16)8-10(11)19-13(17)12(23-15(19)22)14(20)18-6-2-3-7-18/h4-5,8H,2-3,6-7,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRIZJPORPSWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(SC2=S)C(=O)N3CCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.